2-[(phenylcarbamothioyl)amino]-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thiophene derivative with a phenylcarbamothioyl compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-speed vibration milling (HSVM) and solvent-free synthesis have been explored to enhance the efficiency and environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Material Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound serves as a corrosion inhibitor and is involved in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
What sets 2-[(PHENYLCARBAMOTHIOYL)AMINO]-N-(2-PHENYLETHYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXAMIDE apart is its unique combination of a thiophene ring with phenylcarbamothioyl and phenylethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H23N3OS2 |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
2-(phenylcarbamothioylamino)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H23N3OS2/c27-21(24-15-14-16-8-3-1-4-9-16)20-18-12-7-13-19(18)29-22(20)26-23(28)25-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,24,27)(H2,25,26,28) |
InChI Key |
LNWUAKYRLYGROP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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